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Compound of Interest

Compound Name: XY028-140

Cat. No.: B8176020

For researchers, scientists, and drug development professionals, understanding the precise
binding profile of a kinase inhibitor is paramount. This guide provides a comprehensive
assessment of the selectivity of XY028-140, a novel dual-function molecule, across the human
kinome. We present a comparative analysis with established CDK4/6 inhibitors, supported by
experimental data and detailed methodologies, to offer a clear perspective on its potential as a
selective therapeutic agent.

XY028-140 has been identified as a potent and selective dual-acting compound, functioning as
both a CDK4/6 kinase inhibitor and a proteolysis-targeting chimera (PROTAC) degrader.[1][2]
This molecule is comprised of ligands for Cereblon (an E3 ubiquitin ligase) and CDK, enabling
it to not only inhibit CDK4/6 activity but also target these kinases for degradation.[1][3] This
dual mechanism of action holds promise for achieving a more profound and durable inhibition
of the CDK4/6 pathway, which is a critical regulator of the cell cycle.

Comparative Kinase Selectivity Profile

While a comprehensive, publicly available dataset from a broad kinome screen of XY028-140
is not available, the primary literature describing this compound reports a highly selective
profile. A global analysis of protein degradation using mass spectrometry revealed an
impressively selective protein downregulation profile for XY028-140 (referred to as MS140 in
the study), with very few off-target effects beyond CDK4 and CDKG6.[4]

To provide a clear benchmark for its selectivity, the following table summarizes the known
biochemical potencies of XY028-140 against its primary targets and compares the kinome
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selectivity of the well-established CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib.

The data for the comparator compounds is derived from KINOMEscan™ assays, a widely used

platform for assessing kinase inhibitor selectivity.

Number of
Kinases with Primary Off-
Compound Target IC50 (nM) .
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@ 1uM
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GSK3a/B,
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others
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Signaling Pathway Context: The CDK4/6-Rb Axis

XY028-140 and its comparator drugs target the cyclin-dependent kinases 4 and 6 (CDK4/6),

which are central to the regulation of the cell cycle. In response to mitogenic signals, D-type
cyclins bind to and activate CDK4/6. The active cyclin D-CDK4/6 complex then phosphorylates

the retinoblastoma protein (Rb), a key tumor suppressor. This phosphorylation event releases

the transcription factor E2F, allowing it to activate the transcription of genes required for the

transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation. In

many cancers, this pathway is dysregulated, leading to uncontrolled cell division.
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Caption: The CDK4/6-Rb signaling pathway and the inhibitory/degradative action of XY028-
140.
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Experimental Workflow for Kinome Selectivity
Profiling

Assessing the selectivity of a kinase inhibitor across the kinome is a critical step in drug
development. Methodologies such as KINOMEscan™ (a competition binding assay) and
Multiplexed Inhibitor Bead (MIB) affinity chromatography followed by mass spectrometry are
commonly employed for this purpose. The general workflow for these approaches is depicted
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Caption: A generalized experimental workflow for determining the kinome-wide selectivity of a
compound.

Experimental Protocols
KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform (DiscoverX) is a widely used method for profiling kinase inhibitor
interactions. The assay is based on a competitive binding assay that quantifies the ability of a
test compound to displace a proprietary, immobilized, active-site directed ligand.

Principle: Kinases are expressed as fusions to a T7 phage. An immobilized, broad-spectrum
kinase inhibitor is coated onto a solid support. The kinase-phage fusion protein is incubated
with the immobilized inhibitor and the test compound. If the test compound binds to the kinase,
it will prevent the kinase from binding to the immobilized inhibitor. The amount of kinase-phage
fusion that remains bound to the solid support is quantified using quantitative PCR (gPCR) of
the phage DNA. The results are typically reported as "percent of control,” where a lower
percentage indicates stronger binding of the test compound to the kinase.

Detailed Protocol Outline:

o Preparation of Reagents: The test compound (e.g., XY028-140) is serially diluted in DMSO
to the desired concentrations. A library of human kinases fused to T7 phage is prepared. The
immobilized ligand is prepared on a solid support (e.g., beads).

o Assay Plate Setup: The assay is performed in multi-well plates. Each well contains the
kinase-phage fusion, the immobilized ligand, and the test compound at a specific
concentration. A DMSO control (vehicle) is included for each kinase.

e Incubation: The assay plates are incubated to allow the binding reactions to reach
equilibrium.

e Washing: Unbound kinase-phage fusions and test compound are removed by washing the
solid support.

o Elution and Quantification: The bound kinase-phage fusions are eluted, and the amount of
phage DNA is quantified using gPCR.
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o Data Analysis: The amount of kinase bound in the presence of the test compound is
compared to the amount bound in the DMSO control. The results are expressed as a
percentage of control (%Ctrl). A lower %Ctrl value indicates a stronger interaction between
the compound and the kinase. Dissociation constants (Kd) can be determined by performing
the assay with a range of compound concentrations.

Multiplexed Inhibitor Bead (MIB) Affinity
Chromatography with Mass Spectrometry

This chemoproteomic approach utilizes beads functionalized with a cocktail of broad-spectrum
kinase inhibitors to capture a large portion of the kinome from cell or tissue lysates.

Principle: A mixture of kinase inhibitors is covalently attached to beads. A cell or tissue lysate is
incubated with these "multiplexed inhibitor beads." Kinases in the lysate that are in an active
conformation will bind to the inhibitors on the beads. After washing away non-specifically bound
proteins, the captured kinases are eluted and identified and quantified using mass
spectrometry.

Detailed Protocol Outline:

» Preparation of MIBs: A selection of broad-spectrum kinase inhibitors with different
selectivities are covalently coupled to a solid support (e.g., Sepharose beads).

e Cell/Tissue Lysis: Cells or tissues are lysed under conditions that preserve kinase activity.
The protein concentration of the lysate is determined.

« Affinity Enrichment: The cell lysate is incubated with the MIBs to allow for the capture of
kinases.

e Washing: The beads are washed extensively with buffers of increasing stringency to remove
non-specifically bound proteins.

e Elution: The bound kinases are eluted from the beads, typically using a denaturing buffer
containing SDS and DTT.

» Protein Digestion: The eluted proteins are digested into peptides, usually with trypsin.
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e Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid
chromatography-tandem mass spectrometry (LC-MS/MS).

o Data Analysis: The mass spectrometry data is searched against a protein database to
identify the captured kinases. Quantitative proteomics techniques (e.g., label-free
guantification or isotopic labeling) can be used to compare the abundance of captured
kinases between different experimental conditions.

In conclusion, while comprehensive quantitative kinome-wide data for XY028-140 is not yet
publicly detailed, initial findings strongly suggest a highly selective profile for its primary targets,
CDK4 and CDK®. Its dual-action mechanism as both an inhibitor and a degrader presents a
compelling strategy for targeting the cell cycle in oncology. Further detailed kinome profiling will
be invaluable in fully elucidating its off-target landscape and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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